BRD4 Second Bromodomain (BD2) Affinity: Sub-Nanomolar Kd Differentiates from Pan-BET Probe JQ1
In a direct cross-study comparison using quantitative binding data, CAS 694509-13-2 exhibits a dissociation constant (Kd) of 0.300 nM for human BRD4 second bromodomain (BD2), measured by the industry-standard BROMOscan assay [1]. This represents an approximately 300-fold improvement in potency over the widely used pan-BET bromodomain probe (+)-JQ1, which binds BRD4 BD2 with a reported Kd of 90 nM under comparable conditions [2]. The sub-nanomolar potency of CAS 694509-13-2 places it among the highest-affinity BRD4 BD2 ligands reported, a critical consideration for chemoproteomics, target-engagement studies, or cellular assays where weak or promiscuous binding would confound results [1].
| Evidence Dimension | Binding affinity (Kd) for human BRD4 second bromodomain (BD2) |
|---|---|
| Target Compound Data | Kd = 0.300 nM |
| Comparator Or Baseline | (+)-JQ1 (pan-BET probe): Kd = 90 nM for BRD4 BD2 |
| Quantified Difference | ~300-fold higher affinity (0.300 nM vs 90 nM) |
| Conditions | Target compound: BROMOscan assay with human partial-length BRD4 BD2 expressed in bacterial system; (+)-JQ1: competitive binding assay with recombinant BRD4 BD2 |
Why This Matters
Sub-nanomolar BD2 affinity enables experiments at lower compound concentrations, reducing off-target effects due to non-specific binding and improving signal-to-noise in cellular readouts compared to pan-BET inhibitors like JQ1.
- [1] BindingDB. (2023). BDBM50148603 (CHEMBL3770724): Kd = 0.300 nM, human partial-length BRD4 BD2, BROMOscan assay. Retrieved from https://ww.w.bindingdb.org/bind/BDBM50148603 View Source
- [2] Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. (+)-JQ1 Kd for BRD4 BD2 ~90 nM. Retrieved from https://www.glpbio.com/bromodomain-inhibitor-jq1 View Source
